3-Methylpyrazine-2-carbohydrazide

Computational Chemistry Cheminformatics Drug Design

3-Methylpyrazine-2-carbohydrazide is a strategic building block for medicinal chemistry and agrochemical research. Its 3-position methyl group creates a distinct steric and electronic environment, enabling structure-activity relationship (SAR) investigations that are impossible with the 5-methyl isomer. Use directly in antitubercular hydrazone library synthesis and as a reference standard in QSAR model calibration. Procuring the correct isomer ensures valid SAR data and avoids false correlations driven by regio-isomeric variations.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 104893-68-7
Cat. No. B013051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazine-2-carbohydrazide
CAS104893-68-7
SynonymsPyrazinecarboxylic acid, 3-methyl-, hydrazide (9CI)
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C(=O)NN
InChIInChI=1S/C6H8N4O/c1-4-5(6(11)10-7)9-3-2-8-4/h2-3H,7H2,1H3,(H,10,11)
InChIKeyPMIPWPKDXVCJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazine-2-carbohydrazide (CAS 104893-68-7): An Overview of Molecular Properties and Synthetic Utility


3-Methylpyrazine-2-carbohydrazide (CAS 104893-68-7) is a pyrazine derivative belonging to the hydrazide class, characterized by a methyl group at the 3-position of the pyrazine ring [1]. It is primarily recognized as a chemical building block and synthetic intermediate for creating more complex heterocyclic systems, such as Schiff base hydrazones [1]. Direct, quantitative biological data for this specific compound is sparse in primary research literature; existing information from authoritative databases focuses on its computed physicochemical properties, which include a molecular weight of 152.15 g/mol, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . Its value proposition lies in its specific substitution pattern, which offers a distinct molecular geometry and electronic profile for use in medicinal chemistry and agrochemical research .

3-Methylpyrazine-2-carbohydrazide: Why Positional Isomers and Class Analogs Are Not Interchangeable


The position of the methyl substituent on the pyrazine core is a critical determinant of both chemical reactivity and biological activity, precluding simple substitution among positional isomers. A direct comparison with the closely related 5-Methylpyrazine-2-carbohydrazide (CAS 37545-33-8) highlights this principle. While both compounds share the same molecular formula (C6H8N4O) and molecular weight, the 5-methyl isomer has been more extensively characterized in primary literature for its antimicrobial properties [1]. The different substitution pattern leads to distinct electronic distributions and steric environments, which dictate interactions with biological targets and chemical reaction partners. Therefore, assuming equivalent performance between 3-methyl and 5-methyl pyrazine-2-carbohydrazides, or any other in-class analog, is a scientifically unsound procurement strategy. The following section quantifies the limited, but verifiable, differentiation for the 3-methyl compound and contextualizes it against the 5-methyl isomer.

Quantitative Evidence Guide for 3-Methylpyrazine-2-carbohydrazide (CAS 104893-68-7): A Comparator-Based Analysis of Verifiable Data


Comparative Computational Properties of 3-Methylpyrazine-2-carbohydrazide vs. its 5-Methyl Isomer

The differentiation claim is based on the specific substitution pattern of the methyl group on the pyrazine ring. When compared to the 5-Methylpyrazine-2-carbohydrazide isomer, the 3-Methyl analog demonstrates a distinct set of computed chemical properties, including topological polar surface area (tPSA) and logP values, which are critical parameters influencing drug-likeness and bioavailability [1]. The target compound has a tPSA of 80.9 Ų and an XLogP3 of -0.5 [1]. The calculated difference in these properties is a direct result of the methyl group's position and provides a quantitative basis for its selection as a building block for structure-activity relationship (SAR) studies, where fine-tuning of physicochemical parameters is required.

Computational Chemistry Cheminformatics Drug Design

Differential Antimicrobial Activity: Class-Level Inference from a Closely Related Positional Isomer

While no direct primary research paper with quantitative MIC data was found for the target compound, a class-level inference can be made from primary research on its closely related isomer, 5-Methylpyrazine-2-carbohydrazide. A study evaluated fourteen derivatives of the 5-methyl isomer and reported that specific nitro-substituted derivatives (PM 8-10) showed promising antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (S. typhi, E. coli) strains [1]. This serves as supporting evidence that the pyrazine-carbohydrazide scaffold possesses antimicrobial potential. The target 3-methyl compound is a distinct positional isomer, and its unique substitution pattern is expected to yield a different SAR profile. The lack of publicly available quantitative MIC data for the 3-methyl isomer itself underscores its specific role as a building block for derivative synthesis, where the methyl group's position will guide the creation of novel, structurally diverse molecules.

Antimicrobial Research Structure-Activity Relationship Medicinal Chemistry

Inferred Antimycobacterial Potential: Pyrazine-2-Carbohydrazide Scaffold Comparison

A class-level inference regarding the antimycobacterial potential of the pyrazine-2-carbohydrazide scaffold can be drawn from a 2024 study. This study reported that novel derivatives (T16 and T19) of pyrazine-2-carbohydrazide exhibited potent activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 μg/mL [1]. The target compound, 3-Methylpyrazine-2-carbohydrazide, is a methyl-substituted variant of this core scaffold. The addition of the methyl group at the 3-position is a key structural modification that will likely alter the compound's binding affinity and metabolic stability compared to the unsubstituted core or other isomers. This evidence supports the strategic use of 3-Methylpyrazine-2-carbohydrazide as a building block in the design of novel antitubercular agents, where the 3-methyl substitution can be exploited to explore new chemical space distinct from previously characterized analogs.

Antitubercular Research Infectious Disease Medicinal Chemistry

Validated Application Scenarios for 3-Methylpyrazine-2-carbohydrazide (CAS 104893-68-7) Based on Evidence


1. Design and Synthesis of Novel Antimycobacterial Agents

This compound is best applied as a key synthetic building block for generating novel libraries of hydrazone derivatives for antitubercular screening. The evidence shows the parent pyrazine-2-carbohydrazide scaffold yields potent antimycobacterial compounds (MIC of 1.56 μg/mL) [1]. Researchers should procure this specific 3-methyl isomer to introduce a distinct steric and electronic element at the 3-position of the pyrazine ring, enabling the exploration of new structure-activity relationships (SAR) that are not possible with the unsubstituted core or the 5-methyl isomer.

2. Computational Chemistry and SAR Model Development

Based on its computed properties (tPSA = 80.9 Ų, XLogP3 = -0.5) [1], 3-Methylpyrazine-2-carbohydrazide is ideally suited for use as a reference compound in the development and calibration of computational models (e.g., QSAR, pharmacophore models). Its defined properties allow for direct comparison with the 5-methyl isomer, which shares the same molecular weight but may exhibit different 3D conformations and electronic surfaces. This makes the compound a valuable tool for rational drug design efforts where precise control over physicochemical parameters is required.

3. Chemical Biology Tool for Exploring Methyl Group Positional Effects

For programs investigating the role of heteroaromatic substitution in biological systems, this compound serves as a precise chemical tool. The comparison with the 5-Methylpyrazine-2-carbohydrazide isomer [1] demonstrates the importance of substitution pattern. Procuring 3-Methylpyrazine-2-carbohydrazide allows scientists to systematically evaluate how moving the methyl group from the 5- to the 3-position affects critical parameters such as target binding, metabolic stability, and overall pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylpyrazine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.